
(2-Bromophenyl)(cyclobutyl)methanone
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Overview
Description
(2-Bromophenyl)(cyclobutyl)methanone is an organic compound that belongs to the class of aromatic ketones. It consists of a bromophenyl group attached to a cyclobutyl group via a methanone linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(cyclobutyl)methanone can be achieved through several methods. One common approach involves the reaction of 2-bromobenzoyl chloride with cyclobutylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(cyclobutyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
(2-Bromophenyl)(cyclobutyl)methanone is an organic compound combining a bromophenyl moiety with a cyclobutyl group attached to a ketone functional group. It has a molecular weight of approximately 241.13 g/mol. The compound's unique structure gives it potential applications in medicinal chemistry and material science. The bromine atom and the rigidity of the cyclobutyl ring contribute to its distinctive electronic properties.
Scientific Research Applications
This compound in Medicinal Chemistry
this compound may serve as a lead compound for developing new pharmaceuticals targeting specific biological targets due to its unique structure. An article in Scientific American notes the broad utility of organic chemicals in creating a range of compounds, including "biologicls steel" . The electronic effects of the bromine atom in this compound can influence its reactivity and interaction with biological targets compared to other halogenated or substituted phenolic compounds.
- CRTH2 Antagonists Some compounds with structural similarities to this compound have demonstrated CRTH2 receptor activity . These compounds are useful in treating or preventing obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD), as well as conditions of bones, joints, skin, eyes, the GI tract, the central and peripheral nervous system, and allograft rejection .
This compound as an Inhibitor of Mycobacterium tuberculosis
Novel chemical entities, including some with phenyl groups, have been identified as inhibitors of Mycobacterium tuberculosis . In one study, 76 confirmed hits were potent, with MIC < 2 µM, representing about 0.1% of the library . These findings suggest the potential for this compound and its analogs to be further explored as treatments for tuberculosis .
The antimicrobial activities of compounds are evaluated against microbial cultures using a micro-well dilution assay . The MIC is determined by observing turbidity in control tubes and the absence of turbidity in the negative control tubes .
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(cyclobutyl)methanone involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclobutyl group can influence the compound’s conformational flexibility. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)(cyclobutyl)methanone
- (2-Fluorophenyl)(cyclobutyl)methanone
- (2-Iodophenyl)(cyclobutyl)methanone
Uniqueness
(2-Bromophenyl)(cyclobutyl)methanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C11H11BrO |
---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
(2-bromophenyl)-cyclobutylmethanone |
InChI |
InChI=1S/C11H11BrO/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8/h1-2,6-8H,3-5H2 |
InChI Key |
QKLLJNFUOGKQPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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